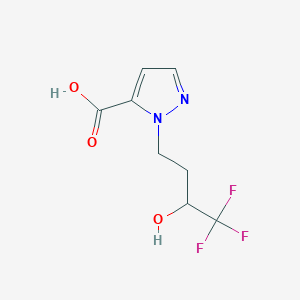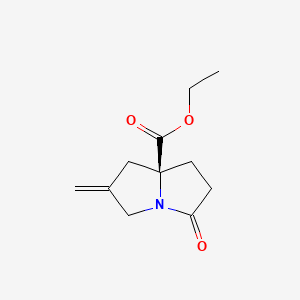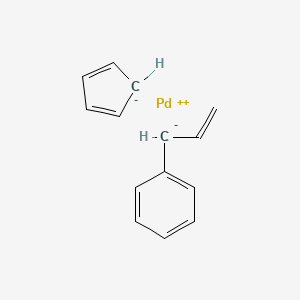
cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene is a complex organometallic compound that features palladium in a +2 oxidation state coordinated with cyclopenta-2,4-dien-1-ide and 1-phenylprop-2-en-1-ide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide typically involves the reaction of palladium(II) chloride with cyclopenta-2,4-dien-1-ide and 1-phenylprop-2-en-1-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the use of other ligands and may be facilitated by catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) or palladium(I) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies:
Wirkmechanismus
The mechanism by which Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide exerts its effects involves the coordination of palladium with the ligands, which stabilizes the metal center and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the palladium center acts as a reactive site that facilitates the formation and breaking of chemical bonds, while in biological systems, it may interact with proteins or nucleic acids to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(2+) cyclopenta-2,4-dien-1-ide complexes: These compounds have similar structures but different ligands, which can affect their reactivity and applications.
Palladium(2+) 1-phenylprop-2-en-1-ide complexes: These compounds also feature palladium coordinated with 1-phenylprop-2-en-1-ide ligands but may have different additional ligands.
Uniqueness
Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide is unique due to the combination of its ligands, which provide a distinct electronic environment around the palladium center. This unique structure can result in specific reactivity patterns and applications that are not observed with other palladium complexes.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;palladium(2+);prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.C5H5.Pd/c1-2-6-9-7-4-3-5-8-9;1-2-4-5-3-1;/h2-8H,1H2;1-5H;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXLXDILAKXROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.[CH-]1C=CC=C1.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745979 |
Source


|
| Record name | Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105333-10-6 |
Source


|
| Record name | Palladium(2+) cyclopenta-2,4-dien-1-ide 1-phenylprop-2-en-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
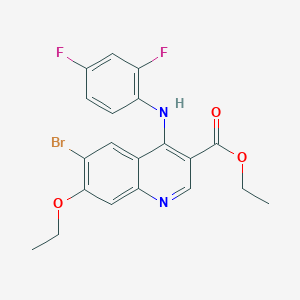
![4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one](/img/structure/B8252542.png)
![2-Methoxy-4-bromo-5-[[methyl(4-hydroxyphenethyl)amino]methyl]phenol](/img/structure/B8252554.png)
![Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate](/img/structure/B8252567.png)

![3-Fluoro-4-[4-(benzyloxycarbonyl)piperazino]phenylcarbamic acid benzyl ester](/img/structure/B8252582.png)
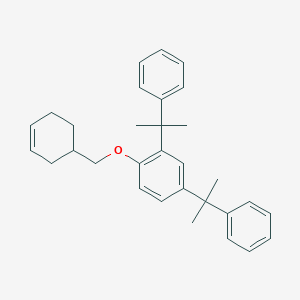
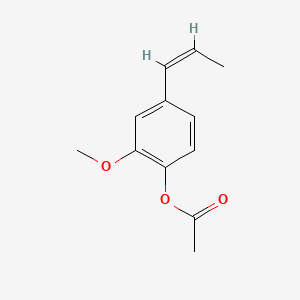
![Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride](/img/structure/B8252617.png)
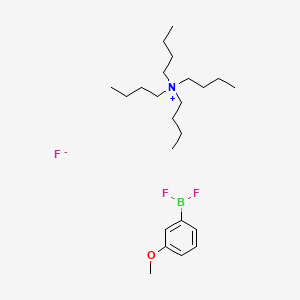
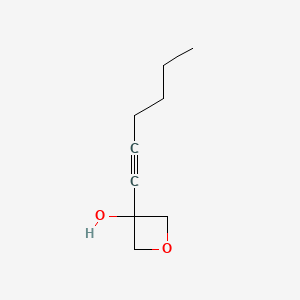
![methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride](/img/structure/B8252623.png)
